Cbz-Gly-DL-Pro-DL-Arg-pNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

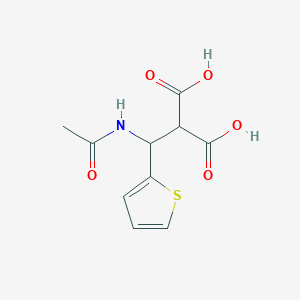

Z-Gly-Pro-Arg-pNA: is a synthetic peptide substrate commonly used in biochemical assays. It is composed of the amino acids glycine, proline, and arginine, with a para-nitroaniline (pNA) group attached. This compound is particularly useful in the detection and measurement of protease activity, such as prostate-specific antigen (PSA) and trypsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Arg-pNA typically involves the stepwise addition of protected amino acids to form the peptide chain. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of proline and arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Finally, the para-nitroaniline group is attached to the arginine residue .

Industrial Production Methods

Industrial production of Z-Gly-Pro-Arg-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-Pro-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between arginine and para-nitroaniline releases the chromogenic pNA group, which can be quantitatively measured .

Common Reagents and Conditions

Proteases: Enzymes like trypsin and PSA are commonly used to catalyze the hydrolysis of Z-Gly-Pro-Arg-pNA.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction

Major Products

The primary product of the hydrolysis reaction is para-nitroaniline, which exhibits a strong absorbance at 405 nm, making it easy to detect and measure .

Scientific Research Applications

Z-Gly-Pro-Arg-pNA has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases like trypsin and PSA

Clinical Diagnostics: Employed in diagnostic assays for the detection of PSA levels in prostate cancer screening

Pharmaceutical Research: Utilized in drug discovery to screen for protease inhibitors

Industrial Applications: Applied in quality control processes to ensure the activity of proteolytic enzymes in various products

Mechanism of Action

The mechanism of action of Z-Gly-Pro-Arg-pNA involves its hydrolysis by specific proteases. The enzyme binds to the substrate and cleaves the peptide bond between arginine and para-nitroaniline. This cleavage releases the chromogenic pNA group, which can be detected spectrophotometrically. The rate of pNA release is directly proportional to the enzyme activity, allowing for quantitative measurements .

Comparison with Similar Compounds

Similar Compounds

Z-Gly-Pro-4-nitroanilide: Similar in structure but lacks the arginine residue, making it specific for different proteases.

Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for trypsin activity assays.

Gly-Pro p-nitroanilide: Used for measuring dipeptidyl peptidase activity.

Uniqueness

Z-Gly-Pro-Arg-pNA is unique due to its specific sequence, which makes it an ideal substrate for PSA and trypsin. Its ability to release a chromogenic group upon cleavage allows for easy and accurate measurement of protease activity .

Properties

Molecular Formula |

C27H34N8O7 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30) |

InChI Key |

ZPQZRIJTQNWNLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)

![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)

![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)

![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)